molecular formula C8H17N B8640818 (1R,2R)-2-Ethylcyclohexan-1-amine CAS No. 2164-24-1

(1R,2R)-2-Ethylcyclohexan-1-amine

Cat. No. B8640818
CAS RN: 2164-24-1
M. Wt: 127.23 g/mol
InChI Key: QOPVVDFTPKWSFL-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04429155

Procedure details

The procedure described in Example 27 is followed, using a reaction temperature of 250° C. and a catalyst which contains 0.5% by weight of palladium on a mixture of 19.4% by weight of calcium oxide and 80.6% by weight of aluminum oxide, and starting from 2-ethylcyclohexylamine. o-Ethylaniline (boiling point=210° C.) is obtained in a yield of 95% of the theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[O-2].[Ca+2].[O-2].[Al+3].[O-2].[O-2].[Al+3].[CH2:8]([CH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH:11]1[NH2:16])[CH3:9]>[Pd]>[CH2:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[NH2:16])[CH3:9] |f:0.1,2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Ca+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Al+3].[O-2].[O-2].[Al+3]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1C(CCCC1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a reaction temperature of 250° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(N)C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.